trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride
CAS No.:
Cat. No.: VC13825084
Molecular Formula: C7H14ClN
Molecular Weight: 147.64 g/mol
* For research use only. Not for human or veterinary use.
![trans-1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[c]pyrrole;hydrochloride -](/images/structure/VC13825084.png)
Specification
Molecular Formula | C7H14ClN |
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Molecular Weight | 147.64 g/mol |
IUPAC Name | (3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride |
Standard InChI | InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7-;/m0./s1 |
Standard InChI Key | HVZRRRPCVOJOLJ-LEUCUCNGSA-N |
Isomeric SMILES | C1C[C@H]2CNC[C@@H]2C1.Cl |
SMILES | C1CC2CNCC2C1.Cl |
Canonical SMILES | C1CC2CNCC2C1.Cl |
Introduction
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The compound consists of a bicyclo[3.3.0]octane framework with a nitrogen atom at the bridgehead position. The trans designation refers to the relative configuration of hydrogen atoms at the 3a and 6a positions, which occupy opposite faces of the bicyclic system . This stereochemistry distinguishes it from the cis isomer, where these hydrogens reside on the same side.
Table 1: Key Structural Identifiers
The absence of a publicly available CAS registry number for the trans isomer underscores the need for further characterization .
Synthesis and Manufacturing
Hydrogenation-Based Approaches
The patent WO2013102634A1 details a method applicable to both cis and trans isomers through controlled hydrogenation of 1,2-dicyanocyclo-l-pentene . The stereochemical outcome depends on reaction conditions:
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Catalyst selection: Nickel or palladium catalysts favor cis formation, while ruthenium-based systems may promote trans products
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Pressure modulation: Lower hydrogen pressures (<50 bar) reduce stereochemical scrambling
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Temperature control: Reactions below 100°C minimize racemization
A representative reaction pathway involves:
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Cyclization of nitrile groups under reductive conditions
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Selective hydrogenation of the cyclopentene double bond
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Acidic workup to form the hydrochloride salt
The process achieves yields up to 78% for cis isomers, though trans variant efficiency remains unreported .
Physicochemical Properties
Predicted Characteristics
While experimental data for the trans isomer are scarce, computational models suggest:
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Water solubility: ~15 mg/mL (hydrochloride salt form)
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logP: 1.2 ± 0.3 (indicating moderate lipophilicity)
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pKa: 9.8 (protonated amine)
These values derive from QSAR analysis of structurally related bicyclic amines .
Pharmaceutical Applications
Exposure Route | Protective Measures |
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Inhalation | NIOSH-approved respirator |
Skin Contact | Nitrile gloves, lab coat |
Eye Protection | Chemical goggles |
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